molecular formula C8H14O3 B178135 2,2-Dimethyl-4-oxohexanoic acid CAS No. 15118-53-3

2,2-Dimethyl-4-oxohexanoic acid

Cat. No.: B178135
CAS No.: 15118-53-3
M. Wt: 158.19 g/mol
InChI Key: WCDLSRSKDWMPNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-4-oxohexanoic acid is an organic compound with the molecular formula C7H12O3 . It is characterized by a carboxylic acid functional group and a ketone group at the 4-position, with two methyl groups providing steric bulk at the 2-position. This structure classifies it as a beta-keto acid derivative, a category known for its utility in organic synthesis. Compounds with 4-oxo acid structures serve as valuable intermediates and building blocks in chemical research . For instance, analogous 4-oxo and 5-oxo alkanoic acids are frequently employed in synthetic pathways, such as the formation of lactones and as precursors in the development of more complex molecular architectures . Researchers value these scaffolds for constructing heterocyclic compounds and exploring structure-activity relationships in medicinal chemistry . As with many specialized biochemicals, this compound is intended for laboratory research applications. For specific physical and chemical data, including purity, spectral information, and handling instructions, please consult the Certificate of Analysis or contact our technical support team. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

15118-53-3

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

2,2-dimethyl-4-oxohexanoic acid

InChI

InChI=1S/C8H14O3/c1-4-6(9)5-8(2,3)7(10)11/h4-5H2,1-3H3,(H,10,11)

InChI Key

WCDLSRSKDWMPNQ-UHFFFAOYSA-N

SMILES

CCC(=O)CC(C)(C)C(=O)O

Canonical SMILES

CCC(=O)CC(C)(C)C(=O)O

Synonyms

2,2-Dimethyl-4-oxohexanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2,2-dimethyl-4-oxohexanoic acid and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
This compound C₈H₁₂O₃ 156.18 Carboxylic acid, ketone Pharmaceutical intermediate; steric hindrance from dimethyl groups enhances selectivity in reactions
(2S)-2-Methyl-4-oxohexanoic acid C₇H₁₀O₃ 142.15 Carboxylic acid, ketone Stereospecific reactivity due to S-configuration; potential chiral building block
4-Hydroxy-2-oxohexanoic acid C₆H₈O₄ 144.13 Carboxylic acid, hydroxyl Increased polarity and hydrogen-bonding capacity; relevance in metabolic studies
Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate C₁₀H₁₅BrO₃ 263.13 Ester, bromine, ketone Lipophilic ester derivative; bromine substituent enables nucleophilic substitutions
6-(2,4-Dimethoxyphenyl)-6-oxohexanoic acid C₁₄H₁₈O₅ 266.29 Carboxylic acid, aryl ketone Aromatic interactions for drug design; used in bioactive molecule synthesis

Preparation Methods

Reaction Mechanism and Catalytic Systems

The most industrially viable method involves the condensation of acetone with acrylic acid or its derivatives (e.g., acrylonitrile, acrylic acid esters) in the presence of basic catalysts. This reaction proceeds via a Michael addition mechanism, where the enolate of acetone attacks the α,β-unsaturated carbonyl compound. Key catalysts include primary amines (e.g., isopropylamine, ethylenediamine) and Schiff bases derived from acetone and amines. For example, isopropylamine at 0.01–0.2 mol per mole of acrylic acid component facilitates the formation of 2,2-dimethyl-4-oxohexanoic acid with yields up to 95% under optimized conditions.

Optimization of Reaction Conditions

The reaction is typically conducted at 200–240°C under continuous or batch conditions. A critical parameter is the addition of 2–8 wt% mesityl oxide, a self-condensation byproduct of acetone, which suppresses further acetone dimerization and improves selectivity. In a representative experiment, a mixture of 19.8 wt% acrylic acid, 1.0 wt% isopropylamine, and 0.05 wt% hydroquinone (radical inhibitor) heated at 230°C for one hour yielded 12.8 wt% 5-oxo-hexanoic acid (precursor to this compound) with 65.65% conversion of acrylic acid.

Table 1: Performance of Base-Catalyzed Condensation under Varied Conditions

Acrylic ComponentCatalyst (wt%)Temp (°C)Time (h)Yield (%)Byproduct (Mesityl Oxide, wt%)
Acrylic acid1.0 (i-PrNH₂)230168.13.5
Acrylic acid methyl ester1.0 (i-PrNH₂)2300.566.80.8
Acrylonitrile0.5 (Et₂NH)220272.32.1

Stereoselective Synthesis via Protected Derivatives

Protection Strategies for Carboxylic Acid and Hydroxyl Groups

To integrate this compound into stereochemically sensitive systems like didemnins, protecting groups are essential. Two advanced routes have been developed:

  • TBS-Protected Intermediate (Compound 7) : A modified literature method involves protecting the carboxylic acid as a tert-butyl ester and the hydroxyl group as a TBS ether. Deprotection with trifluoroacetic acid (TFA) followed by amide coupling with (S)-leucine derivatives yields diastereomerically pure intermediates.

  • Novel Benzyl-Protected Derivative (Compound 16) : This route employs benzyl ether protection, enabling orthogonal deprotection. Oxidation of the hydroxyl group to a ketone post-deprotection ensures compatibility with peptide elongation.

Diastereomer Separation and Optical Purity

Diastereomeric mixtures generated during amide bond formation (e.g., intermediates 11, 22, and 23) are separable via silica gel chromatography. Optical purity exceeding 98% has been achieved using chiral stationary phases, critical for pharmaceutical applications.

Continuous-Flow Synthesis and Byproduct Management

Advantages of Continuous Reactors

Continuous-flow systems enhance heat transfer and reduce mesityl oxide formation. Recycling unreacted acetone and acrylic acid through distillation improves atom economy, achieving 95% yield of this compound with <5% mesityl oxide byproduct.

Solvent and Catalyst Recovery

Ethyl acetate and dichloromethane are effective for extracting the product from aqueous reaction mixtures. Catalysts like isopropylamine are recovered via acid-base extraction, reducing waste.

Challenges and Innovations

Byproduct Formation and Mitigation

Mesityl oxide, a persistent byproduct, is minimized using radical inhibitors (e.g., hydroquinone) and optimized residence times. Catalytic hydrogenation has been explored to convert mesityl oxide back to acetone, though this adds complexity.

Scalability of Stereoselective Routes

While bench-scale syntheses of protected derivatives are well-established, industrial-scale production requires cost-effective enantioselective catalysis. Recent advances in organocatalytic asymmetric Michael additions show promise but remain untested for this substrate .

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